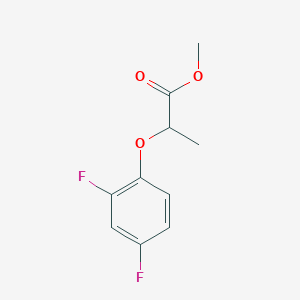![molecular formula C16H20FN3O B6125173 2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B6125173.png)
2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
作用机制
The mechanism of action of 2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine involves the inhibition of PKC enzymes. The compound binds to the catalytic domain of PKC, preventing its activation and subsequent downstream signaling. This leads to the inhibition of various cellular processes that are regulated by PKC, such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine have been extensively studied. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases. The compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
The advantages of using 2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine in lab experiments include its potency, selectivity, and favorable pharmacokinetic profile. The compound has been extensively characterized in vitro and in vivo, making it a reliable tool for studying PKC signaling pathways. However, the limitations of using the compound include its high cost and limited availability, which may restrict its use in some research settings.
未来方向
There are several future directions for research on 2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another direction is to study its effects on other cellular processes that are regulated by PKC, such as ion channel function and synaptic plasticity. Additionally, the development of more potent and selective PKC inhibitors based on the structure of 2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine is an area of active research.
Conclusion:
In conclusion, 2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine is a synthetic compound that has potential applications in scientific research. It is a potent inhibitor of PKC enzymes, which play a critical role in various cellular processes. The compound has been extensively studied for its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Future research directions include further investigation of its therapeutic potential and the development of more potent and selective PKC inhibitors.
合成方法
The synthesis of 2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine involves the reaction of 3-fluorobenzylamine with 1-methyl-1H-pyrazole-4-carboxaldehyde in the presence of morpholine and acetic acid. The reaction results in the formation of the desired compound in good yield and purity. The synthesis method has been optimized for large-scale production of the compound.
科学研究应用
2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine has been shown to have potential applications in scientific research. It is a potent inhibitor of the protein kinase C (PKC) family of enzymes, which play a critical role in various cellular processes. The compound has been used to study the role of PKC in cancer, inflammation, and neurodegenerative diseases. It has also been investigated for its potential as a therapeutic agent for these diseases.
属性
IUPAC Name |
2-[(3-fluorophenyl)methyl]-4-[(1-methylpyrazol-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O/c1-19-10-14(9-18-19)11-20-5-6-21-16(12-20)8-13-3-2-4-15(17)7-13/h2-4,7,9-10,16H,5-6,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMARMAYLNYXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCOC(C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Fluorophenyl)methyl]-4-[(1-methylpyrazol-4-yl)methyl]morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-methyl-2-(2-pyridinyl)ethyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6125095.png)
![2-(2-chlorobenzyl)-4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]morpholine](/img/structure/B6125101.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6125114.png)
![N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B6125120.png)
![1,5-dimethyl-2-phenyl-4-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6125121.png)

![3-(4-chlorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6125133.png)
![2-{4-[(4-methoxy-1-naphthyl)methyl]-1-piperazinyl}ethanol hydrochloride](/img/structure/B6125138.png)
![2-amino-4-[5-(4-bromophenyl)-2-furyl]-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B6125149.png)
![4-{5-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B6125153.png)
![2-(azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthra-9,10-quinone](/img/structure/B6125154.png)

![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-(1-phenylcyclopropyl)-3-piperidinecarboxamide](/img/structure/B6125176.png)
![ethyl [(4-phenyl-1-piperazinyl)carbonothioyl]carbamate](/img/structure/B6125182.png)